molecular formula C6H14N2O B13956811 3-Amino-3-(azetidin-3-yl)propan-1-ol

3-Amino-3-(azetidin-3-yl)propan-1-ol

Cat. No.: B13956811
M. Wt: 130.19 g/mol
InChI Key: VQPRDZNYTXZSPW-UHFFFAOYSA-N
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Description

3-Amino-3-(azetidin-3-yl)propan-1-ol is a β-amino alcohol derivative characterized by a central propan-1-ol backbone substituted with an amino group and an azetidin-3-yl moiety. Azetidine, a four-membered saturated heterocyclic ring containing one nitrogen atom, confers unique steric and electronic properties to the compound.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-amino-3-(azetidin-3-yl)propan-1-ol

InChI

InChI=1S/C6H14N2O/c7-6(1-2-9)5-3-8-4-5/h5-6,8-9H,1-4,7H2

InChI Key

VQPRDZNYTXZSPW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(azetidin-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(azetidin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azetidine ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated azetidine derivatives.

    Substitution: Formation of N-substituted azetidine derivatives.

Scientific Research Applications

3-Amino-3-(azetidin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(azetidin-3-yl)propan-1-ol involves its interaction with biological molecules. The azetidine ring can act as a pharmacophore, interacting with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-3-(azetidin-3-yl)propan-1-ol with key analogs, focusing on molecular properties, substituent effects, and hazards:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Water Solubility (g/100 mL) Hazard Profile (GHS)
3-Amino-3-(azetidin-3-yl)propan-1-ol C₆H₁₂N₂O ~128.18 (calculated) Azetidin-3-yl Not reported Likely moderate Predicted: Irritant (skin/eyes)
3-Aminopropan-1-ol C₃H₉NO 75.1 None 187 100 H315 (skin irritation)
3-Amino-3-(3,4-dichlorophenyl)propan-1-ol C₉H₁₁Cl₂NO 220.09 3,4-Dichlorophenyl Not reported Low (hydrophobic) H302 (oral toxicity)
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride C₉H₁₃Cl₂NO 238.12 3-Chlorophenyl (+HCl salt) Not reported High (ionic form) H319 (eye irritation)
3-Amino-2-benzylpropan-1-ol C₁₀H₁₅NO 165.23 Benzyl Not reported Moderate Irritant (no specific data)

Key Observations:

Boiling points correlate with molecular weight and hydrogen-bonding capacity. For example, 3-aminopropan-1-ol (75.1 g/mol) has a boiling point of 187°C due to strong intermolecular hydrogen bonds , while bulkier derivatives lack reported data but are expected to have higher boiling points.

Reactivity and Synthetic Utility :

  • Azetidine’s ring strain may increase reactivity in nucleophilic or ring-opening reactions compared to saturated aliphatic amines. This contrasts with aryl-substituted analogs, where electronic effects (e.g., electron-withdrawing chlorine) dominate reactivity .
  • The primary alcohol group in all compounds enables esterification or oxidation, but steric hindrance from substituents (e.g., benzyl, azetidinyl) may slow reaction kinetics .

Hydrochloride salts (e.g., (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol HCl) are more water-soluble but require precautions against eye irritation (H319) .

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